(2,5-Dichloro-benzyl)-ethyl-amine (2,5-Dichloro-benzyl)-ethyl-amine
Brand Name: Vulcanchem
CAS No.: 90390-17-3
VCID: VC8007835
InChI: InChI=1S/C9H11Cl2N/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3
SMILES: CCNCC1=C(C=CC(=C1)Cl)Cl
Molecular Formula: C9H11Cl2N
Molecular Weight: 204.09 g/mol

(2,5-Dichloro-benzyl)-ethyl-amine

CAS No.: 90390-17-3

Cat. No.: VC8007835

Molecular Formula: C9H11Cl2N

Molecular Weight: 204.09 g/mol

* For research use only. Not for human or veterinary use.

(2,5-Dichloro-benzyl)-ethyl-amine - 90390-17-3

Specification

CAS No. 90390-17-3
Molecular Formula C9H11Cl2N
Molecular Weight 204.09 g/mol
IUPAC Name N-[(2,5-dichlorophenyl)methyl]ethanamine
Standard InChI InChI=1S/C9H11Cl2N/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3
Standard InChI Key YESYSJRLNWOYIG-UHFFFAOYSA-N
SMILES CCNCC1=C(C=CC(=C1)Cl)Cl
Canonical SMILES CCNCC1=C(C=CC(=C1)Cl)Cl

Introduction

(2,5-Dichloro-benzyl)-ethyl-amine, also known as 2,5-Dichloro-N-ethylbenzenemethanamine, is a chemical compound with the molecular formula C9H11Cl2N. Its molecular weight is approximately 204.09634 g/mol . This compound is synthesized through a series of chemical reactions, typically starting with 2,5-dichlorobenzyl chloride.

Synthesis of (2,5-Dichloro-benzyl)-ethyl-amine

The synthesis of (2,5-Dichloro-benzyl)-ethyl-amine involves several key steps:

  • Starting Material: The process begins with 2,5-dichlorobenzyl chloride.

  • Reaction Conditions: The reaction typically involves a nucleophilic substitution where ethylamine acts as the nucleophile.

  • Product Formation: The reaction yields (2,5-Dichloro-benzyl)-ethyl-amine after purification.

StepReactionConditions
1Nucleophilic SubstitutionEthylamine, solvent (e.g., ethanol), reflux
2PurificationDistillation or chromatography

Biological Activity

While specific biological activities of (2,5-Dichloro-benzyl)-ethyl-amine are not extensively documented, compounds with similar structures have shown potential in various biological applications:

  • Anticancer Properties: Related compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential anticancer activities.

  • Metabolic Disorders: The inhibition of fatty acid binding proteins (FABPs) by similar compounds indicates potential applications in managing lipid metabolism disorders.

Research Findings and Future Directions

Research on (2,5-Dichloro-benzyl)-ethyl-amine is limited, but its structural similarity to other biologically active compounds suggests potential for further investigation:

  • Pharmacological Studies: Further studies are needed to explore its pharmacological properties and potential therapeutic applications.

  • Chemical Modifications: The compound's reactivity offers opportunities for chemical modifications to enhance its biological activity.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(2,5-Dichloro-benzyl)-ethyl-amineDichlorobenzyl + ethyl aminePotential anticancer, metabolic disorder management
(2,3-Dichloro-benzyl)-ethyl-amineDichlorobenzyl + ethyl amineInhibits FABPs; potential anticancer
1-Amino-2-(4-chlorobenzyl)-N-ethylbutanamideChlorinated benzyl groupPotentially similar FABP inhibition

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